molecular formula C23H30FN3O3S B6482586 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-60-9

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6482586
CAS No.: 897618-60-9
M. Wt: 447.6 g/mol
InChI Key: YFACHGQRGKEWJT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dibromobutane with an amine to form the piperazine ring.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 4-fluorobenzyl chloride.

    Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride derivative.

    Attachment of the tert-butyl group: This step involves the alkylation of the benzamide with tert-butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the benzamide carbonyl group can yield the corresponding amine.

    Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
  • 4-tert-butyl-N-(2-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Uniqueness

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

4-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c1-23(2,3)19-6-4-18(5-7-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-10-8-20(24)9-11-21/h4-11H,12-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFACHGQRGKEWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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